molecular formula C₁₅H₆D₆Br₄O₂ B1164382 Tetrabromobisphenol A-D6

Tetrabromobisphenol A-D6

Cat. No.: B1164382
M. Wt: 549.91
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope-Labeled Analogs in Environmental and Biomedical Sciences

Stable isotope-labeled compounds, such as those labeled with deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are indispensable in modern scientific research. symeres.com They offer a powerful means to trace and quantify molecules within complex biological and environmental systems. silantes.com

Role of Deuterated Compounds in Analytical Chemistry

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are fundamental in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. cymitquimica.comsimsonpharma.com In mass spectrometry, the known mass difference between the deuterated standard and the non-labeled analyte allows for precise quantification and helps to correct for variations during sample preparation and analysis. clearsynth.com This isotopic labeling enables researchers to easily distinguish between the internal standard and the substance of interest, which is crucial for accurate measurements. clearsynth.com

The use of deuterated internal standards is a key strategy for improving the accuracy and precision of analytical methods. crimsonpublishers.com They act as calibration references and are vital for quantitative analysis, allowing scientists to determine the exact concentration of a compound in a sample by comparing its response to that of the internal standard. clearsynth.com Furthermore, these standards help to compensate for "matrix effects," where other compounds in a complex sample can interfere with the analysis. clearsynth.com

Advantages of Isotopic Labeling for Tracing and Mechanistic Studies

Isotopic labeling is a powerful technique for tracking the movement and transformation of atoms within a chemical reaction, offering deep insights into reaction mechanisms. flashcards.world By incorporating isotopic labels into reactants, scientists can trace the path of these labels to identify key intermediates and distinguish between different reaction pathways. numberanalytics.com This is particularly valuable in understanding metabolic processes, where labeled compounds can be tracked as they are absorbed, distributed, and metabolized within an organism. simsonpharma.com

The ability to trace molecules with high precision is a significant advantage in various fields, including:

Metabolomics: Studying metabolic pathways and fluxes to understand cellular regulation. nih.govsilantes.com

Environmental Science: Monitoring the fate of pollutants and nutrients in ecosystems. clearsynth.comsilantes.com

Pharmaceutical Development: Investigating drug metabolism and pharmacokinetics. symeres.com

Rationale for the Specific Application of Tetrabromobisphenol A-D6

The specific use of TBBPA-D6 is intrinsically linked to the environmental and health concerns surrounding its non-labeled counterpart, TBBPA.

Importance in Brominated Flame Retardant Research

TBBPA is the most widely used brominated flame retardant (BFR), added to a vast array of consumer products, especially electronics and textiles, to reduce their flammability. nih.goveuropa.eu Concerns over its potential toxicity and environmental persistence have driven the need for sensitive and accurate analytical methods to monitor its presence in various environmental matrices. nih.govcymitquimica.com TBBPA-D6 serves as an ideal internal standard for these analyses, particularly in methods using liquid chromatography-mass spectrometry (LC-MS). vulcanchem.com Its chemical similarity to TBBPA ensures that it behaves almost identically during extraction and analysis, while its different mass allows for clear differentiation.

Contextualization within Persistent Organic Pollutants (POPs) Research

Many BFRs, including TBBPA, exhibit properties of persistent organic pollutants (POPs): they are resistant to degradation, can bioaccumulate in organisms, and are transported long distances in the environment. researchgate.netnih.gov The Stockholm Convention on Persistent Organic Pollutants aims to eliminate or restrict the production and use of these hazardous chemicals. wrc.org.za Research into the environmental fate and toxicological effects of POPs is crucial for risk assessment and regulation. TBBPA-D6 plays a vital role in this research by enabling the precise measurement of TBBPA in environmental samples such as water, sediment, and biota, as well as in human tissues. duke.edunih.govrsc.org This data is essential for understanding human exposure pathways and the potential for bioaccumulation in the food web. nih.govnih.gov

Historical Development and Evolution of this compound Applications in Academia

The application of TBBPA-D6 in academic research has evolved alongside advancements in analytical instrumentation and a growing awareness of the environmental impact of BFRs. Initially, the focus was on developing reliable methods for detecting TBBPA in various environmental compartments. As analytical techniques like LC-MS/MS became more widespread and sensitive, the use of isotopically labeled internal standards like TBBPA-D6 became the gold standard for achieving accurate quantification.

Early studies focused on quantifying TBBPA in environmental samples like sediment and sewage sludge. rsc.org Over time, the scope of research expanded to include a wider range of matrices, such as indoor dust, fish, and human serum, reflecting a more comprehensive approach to understanding exposure and bioaccumulation. nih.govresearchgate.netnih.gov The National Toxicology Program (NTP), an interagency program in the United States, has conducted studies to evaluate the toxicological potential of substances like TBBPA, highlighting the importance of accurate measurement in toxicology research. nih.gov The use of ¹³C-labeled TBBPA has also been noted in monitoring studies, serving a similar purpose to the deuterated version. ospar.org The continued development of analytical methods, often employing TBBPA-D6 or other labeled analogs, allows for the detection of TBBPA at increasingly lower concentrations, which is critical for assessing the risks associated with this pervasive environmental contaminant. acs.orgnih.gov

Early Research Innovations and Methodological Advancements

The advent of sophisticated analytical instrumentation, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), spurred the development of methods for detecting and quantifying brominated flame retardants (BFRs) in the environment. nih.goveurasianjournals.com Early research focused on establishing reliable and sensitive methods for the analysis of TBBPA, one of the most produced BFRs worldwide. nih.goveurasianjournals.com

A significant methodological advancement was the incorporation of isotope dilution mass spectrometry (IDMS), which utilizes isotopically labeled compounds such as TBBPA-D6. researchgate.net This technique was a crucial innovation for overcoming the challenges associated with analyzing complex environmental and biological samples. Researchers developed and validated methods using TBBPA-D6 for a range of matrices, including sediment, sewage sludge, and various food products. nih.govrsc.org

For instance, methods involving accelerated solvent extraction followed by cleanup using an acid silica (B1680970) column and analysis by LC-MS/MS were developed for the simultaneous determination of TBBPA and other BFRs in diverse food categories. nih.gov Similarly, analytical methods were optimized for plant samples, involving ultrasonic extraction, lipid removal, and solid-phase extraction cleanup prior to GC-MS analysis. nih.gov The use of TBBPA-D6 in these methods ensured high accuracy and precision, with good recoveries reported for spiked samples. nih.gov

The development of these robust analytical methods laid the groundwork for more extensive monitoring of TBBPA in the environment and in human populations.

Analytical TechniqueMatrixPurposeReference
LC-MS/MSFoodSimultaneous determination of TBBPA and HBCDs nih.gov
GC/MSPlant SamplesSimultaneous determination of TBBPA and BPA nih.gov
HPLC-ESI-MS/MSSediment, Sewage SludgeAnalysis of TBBPA rsc.org
Isotope Dilution GC/HRMSSediment, Sewage SludgeDetermination of TBBPA epa.gov
HPLC-APCI-MS/MSMarine SedimentsSimultaneous determination of emerging flame retardants researchgate.net

Current Trends and Interdisciplinary Research Needs

Current research leveraging TBBPA-D6 has expanded beyond simple detection to encompass a more holistic understanding of TBBPA's environmental footprint and its implications for human health. A major trend is the widespread application of the established analytical methods in large-scale human biomonitoring studies. mdpi.comepa.govnih.gov TBBPA has been detected in various human samples, including breast milk, serum, and adipose tissue, providing direct evidence of human exposure. mdpi.comepa.gov The use of TBBPA-D6 as an internal standard is critical for generating the high-quality data needed for accurate exposure and risk assessments. nih.gov

Another significant research trend is the investigation of the environmental fate and transport of TBBPA. nih.govudel.edu Studies are examining the presence of TBBPA in various environmental compartments such as water, soil, and dust, to understand its distribution and persistence. mdpi.comresearchgate.net Research has also focused on the biotransformation of TBBPA, with studies identifying its metabolites and derivatives in different environmental and biological systems. nih.govnih.gov For example, research has shown the debromination of TBBPA to less brominated bisphenols in plants. nih.gov The accurate quantification provided by TBBPA-D6 is essential for elucidating these transformation pathways.

The current landscape highlights a growing need for interdisciplinary research. The convergence of analytical chemistry, environmental science, toxicology, and epidemiology is necessary to fully comprehend the life cycle of TBBPA and its potential health consequences. nih.govmdpi.com Future research will likely focus on the analysis of emerging TBBPA derivatives and the combined effects of exposure to mixtures of environmental contaminants. researchgate.netscispace.com The continued use of TBBPA-D6 and other isotopically labeled standards will be indispensable in these future endeavors to ensure the reliability of analytical data in complex interdisciplinary studies.

Research AreaFocusKey Findings/ApplicationsReferences
Human BiomonitoringDetection of TBBPA in human tissues and fluids.TBBPA detected in breast milk, serum, and adipose tissue, indicating widespread human exposure. mdpi.comepa.govnih.gov
Environmental FateStudy of TBBPA in water, soil, dust, and biota.Provides data on the distribution, persistence, and bioaccumulation of TBBPA in the environment. nih.govudel.edu
BiotransformationIdentification of TBBPA metabolites and degradation products.Elucidates the pathways by which TBBPA is transformed in organisms and the environment. nih.govnih.gov
Interdisciplinary StudiesCombination of analytical data with toxicological and epidemiological studies.Aims to understand the health risks associated with TBBPA exposure. nih.govmdpi.com

Properties

Molecular Formula

C₁₅H₆D₆Br₄O₂

Molecular Weight

549.91

Synonyms

2,2-Bis(3,5-dibromo-4-hydroxyphenyl)propane-D6;  2,2-Bis(4-hydroxy-3,5-dibromophenyl)propane-D6;  2,2’,6,6’-Tetrabromobisphenol A-D6;  3,3’,5,5’-Tetrabromobisphenol A-D6;  3,5,3’,5’-Tetrabromobisphenol A-D6;  4,4’-(1-Methylethylidene)bis[2,6-dibromophenol

Origin of Product

United States

Synthesis and Advanced Characterization Methodologies for Tetrabromobisphenol A D6

Chemical Synthesis of Deuterated Bisphenol A Derivatives

The established route to TBBPA-D6 is a two-step process. The first and most critical step is the synthesis of the deuterated precursor, Bisphenol A-D6, where the six hydrogen atoms on the two methyl groups are replaced by deuterium (B1214612). This is typically achieved by the acid-catalyzed condensation of phenol with deuterated acetone (acetone-d6).

The general reaction is as follows: 2 C₆H₅OH + (CD₃)₂CO → (CD₃)₂C(C₆H₄OH)₂ + H₂O

Once Bisphenol A-D6 is synthesized and purified, it undergoes electrophilic aromatic substitution with bromine. This bromination is typically carried out in a suitable solvent, such as monochlorobenzene. eurasianjournals.com The reaction involves the addition of bromine to the Bisphenol A-D6 solution, leading to the substitution of hydrogen atoms on the aromatic rings at the ortho positions relative to the hydroxyl groups. eurasianjournals.com

The reaction proceeds as: (CD₃)₂C(C₆H₄OH)₂ + 4 Br₂ → (CD₃)₂C(C₆H₂Br₂OH)₂ + 4 HBr

The resulting TBBPA-D6 is then purified through processes like neutralization, washing, and crystallization to achieve the high purity required for analytical standards. eurasianjournals.com

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For deuterated compounds, green chemistry approaches focus on safer solvents, efficient catalyst systems, and minimizing hazardous byproducts. nih.gov One such approach involves the use of a Palladium on carbon (Pd/C) catalyst with aluminum and deuterium oxide (D₂O) as the deuterium source. nih.govresearchgate.net This system allows for in-situ generation of deuterium gas, which can then be used for H-D exchange reactions under milder conditions, offering a safer and more sustainable alternative to traditional methods. nih.govresearchgate.net

Flow synthesis methods are also emerging as a green alternative for the production of deuterated aromatic compounds. tn-sanso.co.jp These systems, which can incorporate microwave heating, allow for more efficient heat and mass transfer, leading to faster reaction times, higher yields, and a reduction in the amount of expensive D₂O required. tn-sanso.co.jp

High isotopic enrichment is crucial for the quality of the final TBBPA-D6 standard. The selection of a highly deuterated precursor is the primary strategy to ensure high enrichment in the final product. Acetone-d6, with a high atom percent of deuterium, is the precursor of choice for introducing the six deuterium atoms onto the isopropylidene bridge of Bisphenol A.

Further enrichment can be achieved through catalytic H-D exchange reactions. These reactions, often catalyzed by transition metals like platinum or palladium, utilize D₂O as the deuterium source to replace specific hydrogen atoms with deuterium. nih.govmdpi.com The conditions of these exchange reactions, such as temperature, pressure, and catalyst choice, can be optimized to achieve the desired level of deuteration. mdpi.com

Quantitative Analysis of Isotopic Purity and Degree of Deuteration

The quantitative analysis of Tetrabromobisphenol A-D6 (TBBPA-D6) is crucial for its application, particularly when used as an internal standard in isotope dilution mass spectrometry. This analysis confirms the successful incorporation of deuterium atoms and determines the percentage of the deuterated compound relative to its non-deuterated and partially deuterated counterparts. The primary metrics are isotopic purity, which measures the proportion of the desired deuterated isotopologue (D6), and the degree of deuteration, which quantifies the average number of deuterium atoms per molecule.

Several advanced analytical techniques are employed to accurately determine the deuterium content and isotopic purity of TBBPA-D6. The most prominent methods are high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, often used in combination to provide a comprehensive characterization. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with electrospray ionization (ESI), is a powerful tool for assessing isotopic purity. nih.gov This method distinguishes between the different isotopologues of TBBPA based on their mass-to-charge ratios. nih.gov By analyzing the relative abundance of the ion corresponding to TBBPA-D6 and comparing it to the signals from non-deuterated TBBPA (D0) and partially deuterated versions (D1-D5), a precise calculation of isotopic purity can be achieved. nih.govresearchgate.net The high resolution of modern instruments, such as time-of-flight (TOF) mass spectrometers, allows for clear separation of these isotopic peaks. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for confirming the positions of the deuterium labels and assessing the degree of deuteration. rsc.org

¹H NMR (Proton NMR): In ¹H NMR, the replacement of a proton with a deuterium atom results in the disappearance or significant reduction of the corresponding signal in the spectrum. wikipedia.org By comparing the integration of proton signals in the deuterated sample to a non-deuterated standard, the extent of deuteration at specific sites can be quantified.

The following table summarizes and compares the primary analytical methods for determining deuterium content in TBBPA-D6.

Analytical TechniquePrinciple of DetectionInformation ProvidedAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS)Separates ions based on precise mass-to-charge ratio.Isotopic distribution (D0 to D6), overall isotopic purity. nih.govHigh sensitivity, rapid analysis, requires very low sample amounts. nih.govProvides limited information on the specific location of deuterium atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)Detects signals from hydrogen-1 nuclei. Deuterium substitution leads to signal disappearance. studymind.co.ukSite-specific degree of deuteration, structural integrity. cdnsciencepub.comHigh resolution, provides detailed structural information.Can be less accurate for very high levels of deuteration (>99%).
Deuterium Nuclear Magnetic Resonance (²H NMR)Directly detects signals from deuterium nuclei. wikipedia.orgOverall degree of deuteration, confirmation of deuterium presence. sigmaaldrich.comDirectly quantifies deuterium; useful for highly enriched compounds. sigmaaldrich.comLower sensitivity and resolution compared to ¹H NMR. wikipedia.org

The synthesis and deuteration process of TBBPA can lead to the formation of undesired byproducts. These can be categorized into two main groups: impurities from the original TBBPA synthesis and incompletely deuterated species.

Process-Related Impurities: The synthesis of TBBPA is typically achieved by the bromination of Bisphenol A (BPA). eurasianjournals.com This reaction may not proceed to completion, resulting in the presence of lesser-brominated analogues. These can include:

Monobromobisphenol A

Dibromobisphenol A

Tribromobisphenol A google.com

These compounds, if present in the starting material, will persist through the deuteration process and constitute impurities in the final TBBPA-D6 product. Additionally, other byproducts from the bromination of BPA, such as brominated phenols, may also be present in trace amounts. google.com

Deuteration-Related Byproducts: The most common byproducts of the deuteration reaction itself are incompletely labeled molecules. These isotopologues (TBBPA-D1, TBBPA-D2, TBBPA-D3, TBBPA-D4, TBBPA-D5) and the unlabeled starting material (TBBPA-D0) reduce the isotopic purity of the final product. cerilliant.com Their presence is typically due to incomplete hydrogen-deuterium exchange during the synthesis.

Analytical Methods for Byproduct Assessment: A combination of chromatographic separation and mass spectrometric detection is highly effective for identifying and quantifying these byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate TBBPA-D6 from its non-deuterated and partially deuterated analogues, as well as from other process-related impurities, prior to detection. dphen1.comnih.gov

Tandem Mass Spectrometry (MS/MS): Coupling HPLC with a tandem mass spectrometer (LC-MS/MS) provides a highly sensitive and selective method for the simultaneous determination of TBBPA and its various brominated analogues. dphen1.comnih.gov This technique allows for the accurate quantification of trace-level impurities.

The table below outlines potential byproducts in TBBPA-D6 production and the methods used for their assessment.

Byproduct CategorySpecific ExamplesOriginPrimary Analytical Method
Incompletely Deuterated SpeciesTBBPA-D0, TBBPA-D1, TBBPA-D2, TBBPA-D3, TBBPA-D4, TBBPA-D5Incomplete H-D exchange during deuteration. cerilliant.comHigh-Resolution Mass Spectrometry (HRMS) nih.gov
Process-Related ImpuritiesTribromobisphenol A, Dibromobisphenol A, Monobromobisphenol A google.comIncomplete bromination of Bisphenol A starting material. eurasianjournals.comHPLC-MS/MS dphen1.com
Other Trace ImpuritiesBrominated phenols, brominated phenylphenols. google.comSide reactions during the bromination process.HPLC-MS/MS, GC-MS

Analytical Applications of Tetrabromobisphenol A D6 As an Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision for the quantification of chemical compounds. The use of a stable isotope-labeled internal standard, such as TBBPA-D6, is a cornerstone of this method. These standards are particularly effective because they behave almost identically to the target analyte throughout the analytical process, thus compensating for potential analyte loss and matrix-induced signal variations.

The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled standard (in this case, TBBPA-D6) to a sample prior to any processing steps. This "spike" homogenizes with the native analyte (TBBPA) present in the sample. As the sample undergoes extraction, cleanup, and analysis, any loss of the target analyte will be accompanied by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the analyte's signal during mass spectrometric detection will be mirrored by the internal standard. clearsynth.com

In environmental matrices such as soil, sediment, water, and dust, and in biological matrices like serum, plasma, and tissue, the complexity of the sample can significantly interfere with the analysis. These matrices contain a multitude of other compounds that can affect the efficiency of the extraction process and the ionization of the target analyte in the mass spectrometer. By comparing the signal intensity of the native TBBPA to that of the known quantity of added TBBPA-D6, an accurate concentration of the TBBPA in the original sample can be calculated, effectively mitigating these matrix effects. myadlm.org

It is important to note that while TBBPA-D6 is a suitable internal standard, much of the published research on TBBPA analysis has utilized the carbon-13 labeled analogue, ¹³C₁₂-TBBPA. The principles of IDMS are the same regardless of the specific isotope used, but the available detailed research findings often refer to ¹³C₁₂-TBBPA.

The successful application of IDMS is highly dependent on the proper optimization of the amount of the isotopic standard added to the sample and the time allowed for it to equilibrate with the native analyte.

Isotope Spike Concentration: The concentration of the TBBPA-D6 spike must be carefully chosen. Ideally, the amount of the internal standard should be in the same order of magnitude as the expected concentration of the native TBBPA in the sample. This ensures that the ratio of the analyte to the internal standard can be measured with the highest precision by the mass spectrometer. rsc.org If the spike concentration is too low, its signal may be difficult to detect accurately. Conversely, if the spike is too concentrated, it can lead to issues such as detector saturation or potential isotopic interference with the analyte signal.

Equilibration: It is critical that the TBBPA-D6 spike achieves complete equilibrium with the native TBBPA in the sample matrix. This means the internal standard must be thoroughly mixed and distributed throughout the sample, ensuring that it is subject to the same matrix effects and extraction inefficiencies as the analyte. The time required for equilibration can vary depending on the sample matrix. For liquid samples like water or serum, this may be relatively rapid. However, for solid matrices such as soil, sediment, or tissue, longer equilibration times, often involving techniques like shaking, vortexing, or sonication, may be necessary to ensure the spike has fully interacted with the sample and is not just superficially adsorbed. The optimization of equilibration time is a crucial step in method development to ensure the accuracy of the final quantitative results. nih.govresearchgate.net

Method Development and Validation Protocols Employing Tetrabromobisphenol A-D6

The development and validation of an analytical method using TBBPA-D6 as an internal standard is a meticulous process that ensures the reliability, accuracy, and reproducibility of the results. This process involves several key steps, from establishing the instrument's response to the analyte to rigorously testing the method's performance in real-world samples.

A calibration curve is essential for quantifying the concentration of TBBPA in a sample. To construct the curve, a series of calibration standards are prepared with known concentrations of native TBBPA, and a constant, known concentration of TBBPA-D6 is added to each standard. These standards are then analyzed by an instrument such as a liquid chromatograph-tandem mass spectrometer (LC-MS/MS).

The instrument measures the response (e.g., peak area) for both the native TBBPA and the TBBPA-D6. A calibration curve is then generated by plotting the ratio of the response of the analyte to the response of the internal standard against the concentration of the analyte. researchgate.net The use of the response ratio corrects for variations in injection volume and instrument response.

The linearity of the calibration curve is then evaluated to ensure that the response ratio is directly proportional to the concentration of the analyte over the expected range of concentrations in the samples. A linear regression analysis is typically performed, and the coefficient of determination (R²) is calculated. A high R² value (typically >0.99) indicates a strong linear relationship. nih.gov

Table 1: Example of Calibration Curve Data for TBBPA Analysis using an Isotopic Internal Standard

TBBPA Concentration (ng/mL)TBBPA Response (Peak Area)Internal Standard Response (Peak Area)Response Ratio (Analyte/IS)
115,234150,1230.101
576,170151,5670.503
10153,456152,3451.007
50759,876149,8765.070
1001,512,345150,56710.044
2503,789,012151,11125.073
5007,555,432149,99950.370

Note: This table presents hypothetical data to illustrate the construction of a calibration curve. The internal standard concentration is held constant across all calibration points.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method.

Limit of Detection (LOD): This is the lowest concentration of an analyte that can be reliably distinguished from the background noise of the instrument, but not necessarily quantified with acceptable precision and accuracy. It is often determined by analyzing a series of low-concentration samples and is typically calculated as three times the standard deviation of the blank signal. und.edulibretexts.org

Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. The LOQ is crucial for reporting reliable quantitative data. It is commonly defined as ten times the standard deviation of the blank signal or determined by identifying the lowest concentration on the calibration curve that can be measured with a specified level of precision and accuracy (e.g., within 20% of the true value). und.edusepscience.com

The use of TBBPA-D6 as an internal standard can help to lower the LOD and LOQ by reducing the impact of instrumental noise and matrix-related interferences, thereby improving the signal-to-noise ratio for the analyte. asdlib.org

Table 2: Representative LOD and LOQ values for TBBPA in different matrices

MatrixMethodLODLOQ
WaterHPLC-MS/MS0.0009 ng/mLNot Reported
SoilHPLC-MS/MS0.0225 ng/gNot Reported
SedimentHPLC-MS/MS0.0225 ng/gNot Reported
DustGC-MSNot Reported<523 ng/mL

Note: The data in this table is compiled from various studies analyzing TBBPA and may have used different internal standards. clearsynth.comtexilajournal.com It serves as an illustration of typical detection limits achievable for this analyte.

Matrix effects occur when components of the sample other than the analyte of interest alter the response of the instrument to the analyte. In mass spectrometry, this often manifests as ion suppression or enhancement, where the ionization of the analyte in the instrument's source is either hindered or improved by co-eluting matrix components. This can lead to inaccurate quantification if not properly addressed.

The use of an isotopically labeled internal standard like TBBPA-D6 is the most effective way to compensate for matrix effects. researchgate.netnih.gov Because TBBPA-D6 is chemically identical to TBBPA, it will co-elute during chromatography and experience the same degree of ion suppression or enhancement as the native analyte. By measuring the ratio of the analyte to the internal standard, the variability caused by matrix effects is effectively cancelled out. waters.com

To assess the extent of matrix effects during method validation, a post-extraction spike experiment is often performed. In this experiment, a known amount of the analyte and internal standard are added to a sample extract that has already been processed. The response of this spiked extract is then compared to the response of the same amount of analyte and internal standard in a clean solvent. The percentage of signal suppression or enhancement can then be calculated.

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

Even when using a deuterated internal standard, it is important to be aware of potential issues. For example, in some cases, the deuterated standard may have a slightly different chromatographic retention time than the native analyte, which could lead to incomplete compensation for matrix effects if the interfering compounds elute in a very narrow window. myadlm.org Therefore, careful chromatographic optimization is still necessary.

Recovery Studies and Extraction Efficiency Optimization

The accuracy of analytical methods for TBBPA heavily relies on the efficiency of the extraction process from the sample matrix. TBBPA-D6 is instrumental in these studies, allowing chemists to trace and correct for losses of the target analyte during sample handling.

Various extraction techniques are employed to isolate TBBPA from diverse samples, each with its own set of advantages and challenges. The use of TBBPA-D6 as an internal standard is crucial for optimizing and validating these methods.

Solid-Phase Extraction (SPE): This technique is widely used for the cleanup and concentration of analytes from liquid samples. SPE methods can be tailored by selecting appropriate sorbents to retain TBBPA and its derivatives while allowing interfering compounds to pass through.

Liquid-Liquid Extraction (LLE): LLE is a conventional method for separating compounds based on their differential solubilities in two immiscible liquids. The efficiency of LLE for TBBPA can be influenced by solvent choice, pH, and the presence of salts.

Accelerated Solvent Extraction (ASE): ASE utilizes elevated temperatures and pressures to increase the efficiency and speed of solvent extraction from solid and semi-solid samples. It has been shown to be superior to classical methods like Soxhlet and sonication for extracting TBBPA derivatives, yielding high recovery rates. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, the QuEChERS method has been adapted for a wide range of analytes and matrices, including brominated flame retardants. chromatographyonline.comscharlab.commdpi.com This approach involves an initial extraction with an organic solvent (commonly acetonitrile) followed by a "salting-out" step to induce phase separation. scharlab.com A subsequent dispersive solid-phase extraction (dSPE) step is used for cleanup. chromatographyonline.comscharlab.com The versatility of QuEChERS allows for modifications depending on the specific matrix and target compounds. scharlab.commdpi.com

Studies have demonstrated the effectiveness of these techniques in achieving high recovery rates for TBBPA, often in the range of 85% to over 100%. For instance, a study developing a method for TBBPA and its derivatives in aqueous samples reported recoveries of 88.6-106.3% in tap water and 87.8-108.5% in river water using an ultrasound-dispersive liquid-liquid microextraction method. researchgate.net Another study on food matrices showed a recovery of the deuterated standard for TBBPA between 63.8% and 105.6%. researchgate.net

Interactive Data Table: TBBPA Recovery Rates in Various Matrices

Matrix Extraction Method Recovery Rate (%)
Tap Water Ultrasound-Dispersive Liquid-Liquid Microextraction 88.6 - 106.3
River Water Ultrasound-Dispersive Liquid-Liquid Microextraction 87.8 - 108.5
Chemical Wastewater Ultrasound-Dispersive Liquid-Liquid Microextraction 82.7 - 113.5
Urine Ultrasound-Dispersive Liquid-Liquid Microextraction 45.5 - 115.3
Fruit Juice Ultrasound-Dispersive Liquid-Liquid Microextraction 46.4 - 126.2
Food (General) UPLC-MS/MS 63.8 - 105.6
Sediment Pressurised Fluid Extraction 90 - 98

Following initial extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the final analysis. TBBPA-D6 is added before this stage to account for any analyte loss. The QuEChERS method, for example, incorporates a dispersive solid-phase extraction (dSPE) step for cleanup. scharlab.com This involves adding a small amount of SPE sorbent to an aliquot of the sample extract to remove interfering substances. chromatographyonline.com

Evaluation of Method Accuracy and Precision (Repeatability and Reproducibility)

The use of TBBPA-D6 is fundamental to assessing the accuracy and precision of an analytical method. Accuracy refers to how close a measured value is to the true value, while precision describes the closeness of repeated measurements to each other.

Accuracy: Often evaluated through recovery experiments in spiked samples, accuracy for TBBPA analysis in rat serum and urine has been reported to range from 95-111% and 98-101% for intraday analysis, and 97-107% and 97-102% for inter-day analysis, respectively. nih.gov

Precision: Expressed as the relative standard deviation (RSD), precision is a measure of the method's repeatability and reproducibility. For TBBPA analysis, intraday and interday precision in serum and urine have been documented to be below 13% and 14%, respectively. nih.gov Another study reported relative standard deviations for five replicates ranging from 2.6% to 4.5%. researchgate.net

Interactive Data Table: Method Precision for TBBPA Analysis

Matrix Parameter Precision (%RSD)
Rat Serum Intraday < 13
Rat Urine Intraday < 14
Rat Serum Interday < 13
Rat Urine Interday < 14

Quality Assurance and Quality Control (QA/QC) in Environmental and Biomonitoring Studies

Strict QA/QC protocols are essential to ensure the reliability and comparability of data from environmental and biomonitoring studies. ca.gov TBBPA-D6 plays a vital role in these protocols.

Use of Certified Reference Materials and Inter-laboratory Comparison Exercises

Certified Reference Materials (CRMs), where available, are analyzed alongside actual samples to verify the accuracy of the analytical method. Inter-laboratory comparison exercises, where different laboratories analyze the same sample, are also crucial for assessing the reproducibility of a method. The National Institute of Standards and Technology (NIST) provides Standard Reference Materials (SRMs) that can be used for the analysis of brominated flame retardants. researchgate.net

Long-term Stability of this compound Solutions and Standards

The stability of standard solutions of TBBPA-D6 is critical for ensuring the consistency of analytical results over time. These solutions are typically stored at low temperatures, often at -20°C, to minimize degradation. dtu.dk Regular checks on the stability of these standards are a key component of laboratory QA/QC procedures to ensure the ongoing accuracy and reliability of the quantification of TBBPA in samples.

Mechanistic Investigations Utilizing Tetrabromobisphenol A D6

Elucidation of Environmental Fate and Transformation Pathways of Brominated Flame Retardants

The environmental persistence, transport, and degradation of brominated flame retardants (BFRs) like TBBPA are of significant concern. TBBPA-D6 is instrumental in elucidating the complex pathways that govern their environmental lifecycle.

Photodegradation is a key process affecting the fate of TBBPA in sunlit environments. Studies on related brominated compounds indicate that TBBPA is highly photoreactive in aqueous solutions when exposed to UV light. nih.gov The degradation process often involves several key reactions, including photonucleophilic substitution, photoreductive debromination, and β-scission. nih.gov The presence of natural organic matter (NOM) in water can inhibit the rate of photodegradation due to light-screening effects and physical quenching. nih.gov In atmospheric systems, the presence of TBBPA, even in remote areas like the Arctic, suggests it has the potential for long-range transport, where it can undergo atmospheric degradation processes. nih.gov

Biodegradation plays a critical role in the natural attenuation of TBBPA. This process can occur under both anaerobic and aerobic conditions, involving various microbial communities and enzymatic systems.

Microbial action is a primary driver of TBBPA transformation in the environment. Under anaerobic conditions, TBBPA can undergo reductive dehalogenation to produce bisphenol A (BPA). nih.gov Specific microorganisms, such as Dehalobacter species, have been implicated in this process. nih.gov Subsequently, under aerobic conditions, the resulting BPA can be degraded by other bacteria, like Sphingomonas sp. strain TTNP3. nih.gov This sequential anaerobic-aerobic process can lead to the complete biodegradation of TBBPA. nih.gov Other identified microbial transformation pathways include hydrolytic debromination, oxidative ring cleavage, and O-methylation. nih.gov Enzymes such as laccase and horseradish peroxidase have also been shown to effectively degrade TBBPA in natural waters. nih.govrsc.org

A summary of key microbial degradation pathways for TBBPA is presented below.

Degradation PathwayConditionsKey Microorganisms/EnzymesResulting Products
Reductive DehalogenationAnaerobicDehalobacter speciesBisphenol A (BPA)
Aerobic OxidationAerobicSphingomonas sp. strain TTNP3Further degraded BPA products
Hydrolytic DebrominationAnodicAcinetobacter, GeobacterDebrominated intermediates
Oxidative Ring CleavageAnodicGeobacter, HolophagaRing-opened products
O-methylationAnodic-Methylated TBBPA derivatives
Enzymatic DegradationAerobicLaccase, Horseradish PeroxidaseHigher molecular weight products

Plants can take up TBBPA from soil and water, leading to its metabolism and accumulation in plant tissues. nih.govnih.gov Studies using rice cell suspension cultures have provided detailed insights into these processes. nih.gov In rice cells, TBBPA degradation occurs continuously, forming metabolites such as 2,6-dibromo-4-(2-(2-hydroxy)-propyl)-anisole (DBHPA). nih.gov The initial step in this degradation is proposed to be a type II ipso-substitution pathway. nih.gov Research on whole plants, including rice and reed seedlings, shows that TBBPA can accumulate significantly in the roots. nih.gov The presence of these plants can influence the degradation pathways in the soil, for instance by stimulating debromination and O-methylation processes. nih.gov

Key findings from a study on TBBPA fate in rice cell suspension culture over 14 days are detailed in the table below. nih.gov

Fate of Degraded TBBPAPercentage of TotalKey Metabolite/Residue
Metabolite Formation50%DBHPA
Cellular Debris-Bound Residues46.4%Bound to cell components
Mineralization3.6%Converted to CO2

The mobility and bioavailability of TBBPA in the environment are largely controlled by its sorption and desorption behavior in soil and sediment. Soil organic matter (SOM) is a primary factor governing this process, contributing to as much as 90% of the sorption in some soils. nih.govresearchgate.net The sorption process is often nonlinear and can be well-described by the Freundlich model. nih.govresearchgate.net

Several environmental factors influence TBBPA's interaction with soil particles:

pH: The amount of sorbed TBBPA decreases as the pH of the soil solution increases. nih.govresearchgate.netmdpi.com This is because TBBPA transitions to its more soluble anionic forms at higher pH levels. mdpi.com

Ionic Strength: Increased ionic strength can lead to greater sorption, an effect that is primarily linked to resulting changes in the solution's pH. nih.govresearchgate.net

Soil Composition: Besides organic matter, clay content is positively correlated with TBBPA adsorption, while iron oxides and phyllosilicate minerals also provide active surfaces for sorption. mdpi.comnih.gov

These factors indicate that TBBPA will be more mobile under alkaline conditions but will be retained in soils with high organic matter and clay content, particularly under acidic conditions. nih.gov

While TBBPA is considered nonvolatile, its detection in the atmosphere, including in remote regions, indicates that it has the potential for long-range atmospheric transport. nih.govethz.ch This suggests that processes such as transport via atmospheric particles may contribute to its global distribution. nih.gov The concentrations of TBBPA found in atmospheric samples have been observed to range from below 0.04 pg/m³ to 0.85 pg/m³. nih.gov

Biodegradation and Biotransformation in Environmental Compartments

Understanding Biotransformation and Metabolic Pathways in Organisms

TBBPA-D6 is instrumental in elucidating the complex processes by which living organisms absorb, distribute, metabolize, and excrete TBBPA. By using TBBPA-D6 in controlled laboratory settings, researchers can accurately trace the compound's journey through biological systems, identify novel metabolites, and quantify metabolic rates.

In vitro systems, which involve experiments conducted outside of a living organism, are fundamental to understanding the specific biochemical reactions that a xenobiotic undergoes. These studies often utilize liver microsomes, S9 fractions, or cultured cells (like hepatocytes), which contain the primary enzymes responsible for drug and contaminant metabolism. In these assays, TBBPA-D6 is used as an internal standard for the accurate quantification of the parent compound's depletion and the formation of its metabolites.

Phase I metabolism typically involves the introduction or exposure of functional groups on a parent compound, making it more water-soluble and preparing it for Phase II reactions. For TBBPA, key Phase I pathways include hydroxylation and debromination. researchgate.net

Hydroxylation: This process involves the addition of a hydroxyl (-OH) group to the TBBPA molecule, a reaction often catalyzed by the cytochrome P450 (CYP) family of enzymes. researchgate.net Studies using liver subcellular fractions have identified hydroxylated TBBPA metabolites, indicating this is a significant biotransformation pathway. researchgate.net

Debromination: The removal of one or more bromine atoms from the TBBPA structure is another critical Phase I transformation. This can occur through oxidative debromination, also mediated by CYP enzymes, resulting in less-brominated and often hydroxylated bisphenol A analogs. researchgate.net Glutathione S-transferase (GST) has also been implicated in the debromination process. researchgate.net

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which greatly increases water solubility and facilitates excretion from the body. drughunter.com For TBBPA, the primary Phase II pathways are glucuronidation and sulfation. nih.govusask.ca

Glucuronidation: This is a major metabolic pathway for TBBPA. researchgate.net The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate TBBPA with glucuronic acid. In vitro studies using rat hepatocytes and human liver microsomes have confirmed the formation of TBBPA-glucuronide. usask.caresearchgate.net Among various human UGT isoforms, UGT1A1 and UGT1A9 have shown high activity in TBBPA glucuronidation. researchgate.net

Sulfation: This pathway involves the addition of a sulfo group, a reaction catalyzed by sulfotransferases (SULTs). TBBPA-sulfate conjugates have been identified as significant metabolites in both in vitro and in vivo studies. nih.govnih.gov Freshwater microalgae have also been shown to transform TBBPA into TBBPA sulfate and even a sulfated TBBPA glucoside. nih.gov

Table 1: Key Metabolic Transformations of TBBPA Identified Using Isotope-Labeled Standards

Metabolic PhaseReaction TypeEnzyme Family (Examples)Resulting Metabolite(s)
Phase I HydroxylationCytochrome P450 (CYP)Hydroxylated TBBPA
Phase I DebrominationCytochrome P450 (CYP), Glutathione S-transferase (GST)Tribromobisphenol A
Phase II GlucuronidationUDP-glucuronosyltransferases (UGTs)TBBPA-glucuronide
Phase II SulfationSulfotransferases (SULTs)TBBPA-sulfate
Phase II GlucosylationN/A (Observed in microalgae)TBBPA glucoside

The distinct mass of TBBPA-D6 and its metabolites allows for their unambiguous detection and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), even at very low concentrations within complex biological matrices. nih.gov This approach enables researchers to:

Identify Metabolites: Confirm the structures of metabolites formed in a whole-organism system. Studies have successfully identified TBBPA-glucuronide and TBBPA-sulfate in the urine of human donors. nih.govusask.ca

Determine Pharmacokinetics: Model the kinetics of absorption, distribution, metabolism, and excretion (ADME). By tracking the concentration of TBBPA-D6 and its labeled metabolites over time, scientists can determine its biological half-life and clearance rates.

Establish Metabolic Pathways: Reconstruct the sequence of metabolic reactions and determine the primary routes of elimination for the compound.

The use of deuterated standards like TBBPA-D6 allows for the investigation of the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction can change when an atom in a reactant is replaced with one of its heavier isotopes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.

In the context of TBBPA metabolism, if the cleavage of a C-H bond is the rate-determining step of a metabolic reaction (e.g., hydroxylation at a specific position), then the rate of metabolism for TBBPA-D6 at that deuterated position would be slower than that of the non-labeled TBBPA. Observing such a kinetic isotope effect provides strong evidence for the specific mechanism of the enzymatic reaction and helps pinpoint the exact sites of metabolic attack. While studies on TBBPA degradation have explored solvent isotope effects for chemical debromination nih.gov, the application of KIE in its biotransformation remains a key area for mechanistic research.

In Vitro Metabolic Studies Using Cellular and Subcellular Fractions

Investigation of Source Apportionment and Contaminant Tracing

Beyond metabolic studies, TBBPA-D6 is a critical tool for environmental monitoring, which is the foundation of source apportionment and contaminant tracing. mdpi.com Source apportionment aims to identify and quantify the contributions of different pollution sources to the contamination found at a specific location. mdpi.com

In this context, TBBPA-D6 is used as a surrogate or internal standard in analytical methods for quantifying native TBBPA in environmental samples such as water, soil, sediment, and air. nih.gov The procedure involves adding a precise amount of TBBPA-D6 to a sample at the very beginning of the analytical process. Because TBBPA-D6 has virtually identical chemical properties to the native compound, it experiences the same losses during sample extraction, cleanup, and analysis.

By measuring the final concentration of the TBBPA-D6 standard, analysts can calculate the recovery percentage for the entire analytical procedure and use this to correct the measured concentration of the native TBBPA. This isotope dilution method yields highly accurate and reliable data on environmental TBBPA concentrations. This precise data is essential for:

Mapping the spatial distribution of TBBPA contamination.

Monitoring temporal trends in pollution levels.

Providing accurate inputs for environmental fate models.

Ultimately, tracing contamination back to its potential sources, such as industrial effluent, landfill leachate, or atmospheric deposition. nih.gov

Tracing Industrial Emissions and Effluents

The accurate quantification of TBBPA enabled by the use of TBBPA-D6 as an internal standard is paramount in tracing industrial emissions and effluents. Manufacturing facilities that produce or use TBBPA, such as those for printed circuit boards and electronics, are significant point sources of this compound into the environment. mdpi.comnih.goveeer.org By employing stable isotope dilution methods, researchers can reliably measure TBBPA concentrations in industrial wastewater, treated effluents, and surrounding environmental compartments.

High concentrations of TBBPA have been consistently detected in the vicinity of industrial sites. For instance, studies have reported elevated levels of TBBPA in wastewater and dewatered sludge from manufacturing plants. In Shanghai, TBBPA concentrations in wastewater from a printed circuit board manufacturing plant were found to be in the range of 28.3 ± 9.19 to 174 ± 31.3 ng/L, with the treated effluent still containing 3.21 ± 0.50 ng/L. mdpi.com The dewatered sludge from the same plant showed a concentration of 100 ± 4 ng/g dry weight. mdpi.com The precision in these measurements, facilitated by deuterated standards, allows for a clear identification of the industrial plant as a source of TBBPA pollution.

TBBPA Concentrations in Industrial Effluents and Receiving Environments

Sample MatrixLocationTBBPA Concentration
Industrial WastewaterPrinted Circuit Board Plant, Shanghai28.3 - 174 ng/L
Treated EffluentPrinted Circuit Board Plant, Shanghai3.21 ng/L
Dewatered SludgePrinted Circuit Board Plant, Shanghai100 ng/g dw
River SedimentDownstream of Industrial Zone, China108 - 31,000 ng/g dw
River SedimentUpstream of Industrial Zone, China0.76 - 2.51 ng/g dw

Identifying Diffuse Sources and Contaminant Spreading

Beyond point sources, TBBPA is also introduced into the environment from diffuse sources, such as the leaching from consumer products in landfills, atmospheric deposition, and runoff from urban areas. Identifying and quantifying the contribution of these widespread and low-concentration sources is a significant challenge. The high sensitivity and accuracy provided by analytical methods using TBBPA-D6 are crucial for detecting the often low but persistent levels of TBBPA from such sources and understanding its subsequent environmental distribution.

For example, TBBPA has been detected in indoor and outdoor air and dust, indicating atmospheric transport and deposition as a pathway for its spread. nih.govdntb.gov.ua The use of stable isotope dilution analysis allows for the reliable measurement of TBBPA in air samples, with quantification limits as low as 0.1 ng/m³. nih.gov This enables the study of the long-range atmospheric transport of TBBPA and its deposition in regions far from direct industrial sources.

Similarly, TBBPA is frequently found in sewage sludge from municipal wastewater treatment plants, which can act as a diffuse source of contamination if the sludge is used as agricultural fertilizer. epa.govnih.gov Accurate measurement of TBBPA in soil and agricultural runoff is essential to assess the extent of this diffuse pollution. Studies have reported TBBPA concentrations in surface soils from industrialized regions ranging from below detection limits to over 100 ng/g dry weight, with higher levels often found in areas with waste dumping sites. epa.gov By accurately mapping the concentrations of TBBPA in different environmental media over a wide area, researchers can identify patterns of contamination that point to diffuse sources and model the pathways of contaminant spreading.

TBBPA Concentrations in Environmental Media Associated with Diffuse Sources

Sample MatrixSource TypeTBBPA Concentration Range
Indoor AirDiffuse Indoor SourcesDetectable at > 0.1 ng/m³
Sewage SludgeMunicipal Wastewater Treatment Plants15 - 472 µg/kg dw
Surface SoilIndustrialized Region, East China<0.025 - 78.6 ng/g dw
River WaterWeihe River Basin, ChinaNot Detected - 12.279 ng/L
River SedimentWeihe River Basin, ChinaNot Detected - 3.889 ng/g dw

Environmental Monitoring and Occurrence Studies Benefiting from Tetrabromobisphenol A D6

Global and Regional Monitoring Programs for Brominated Flame Retardants

Isotopically labeled standards, such as ¹³C-labeled TBBPA, are frequently employed in these studies to correct for analyte losses during sample preparation and for matrix effects during instrumental analysis. The use of a deuterated standard like TBBPA-D6 would follow the same principle, where a known amount of the labeled compound is added to the sample at the beginning of the analytical process. Because TBBPA-D6 is chemically identical to the native TBBPA, it experiences the same losses and ionization suppression or enhancement. By measuring the ratio of the native analyte to the labeled standard, a more accurate concentration can be determined.

Regional monitoring in Europe, North America, and Asia has consistently detected TBBPA in various environmental compartments. These studies often rely on advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), where the use of an internal standard like TBBPA-D6 is standard practice to ensure data quality and comparability across different laboratories and monitoring campaigns.

Quantitative Analysis of Tetrabromobisphenol A in Diverse Environmental Matrices

Tetrabromobisphenol A-D6 is particularly beneficial for the quantitative analysis of TBBPA in complex environmental samples. Its use helps to mitigate the variability and uncertainty that can be introduced during the multi-step analytical process, from extraction and cleanup to instrumental detection.

The determination of TBBPA in water and wastewater is critical for assessing its release from industrial sources and its potential to contaminate aquatic ecosystems. Analytical methods for these matrices often involve a pre-concentration step, such as solid-phase extraction (SPE), to isolate and enrich the target analytes from large volumes of water.

During this process, analyte losses can occur. The addition of TBBPA-D6 as a surrogate standard at the initial stage of sample preparation allows for the correction of these losses. Subsequent analysis by LC-MS/MS, a common technique for TBBPA in aqueous samples, benefits from the co-elution of TBBPA and TBBPA-D6. This allows for the normalization of any signal suppression or enhancement caused by co-extracted matrix components, leading to more accurate quantification. Studies have shown that TBBPA can be present in industrial wastewater, and its removal through treatment processes is monitored. The use of isotopic dilution methods in such monitoring would provide more reliable data on the efficiency of these treatments. Research on the determination of TBBPA and its degradation products in river water has been successfully carried out using HPLC-MS/MS, a method where an internal standard like TBBPA-D6 would be integral for accuracy nih.gov.

Table 1: Application of Isotopic Dilution in Water and Wastewater Analysis of TBBPA

Analytical StepRole of this compoundBenefit
Sample Extraction (e.g., SPE)Added prior to extractionCorrects for analyte losses during extraction and concentration.
Instrumental Analysis (LC-MS/MS)Co-elutes with native TBBPACompensates for matrix-induced signal suppression or enhancement.
QuantificationIsotope Dilution CalculationProvides a more accurate and precise determination of TBBPA concentration.

Sediments and soils are significant sinks for hydrophobic compounds like TBBPA. The analysis of these solid matrices is challenging due to their complexity and the strong binding of analytes to the matrix. Extraction methods such as pressurized liquid extraction (PLE) or ultrasonic-assisted extraction are commonly used.

The use of TBBPA-D6 as a surrogate standard is essential to account for the efficiency of the extraction process from these complex solids. Furthermore, sediment and soil extracts often contain a multitude of co-extracted substances that can interfere with the instrumental analysis. Isotope dilution with TBBPA-D6 is a robust method to overcome these matrix effects in LC-MS/MS analysis. For example, a method for the simultaneous determination of TBBPA and its analogues in sediment and sludge utilized an internal standard for quantification, highlighting the necessity of such standards in complex matrix analysis dphen1.com. While this particular study did not specify TBBPA-D6, the principle of its application would be identical. Research has demonstrated the presence of TBBPA in sediments at concentrations that could pose a threat to the aquatic environment, underscoring the need for accurate monitoring facilitated by isotopic standards researchgate.net.

Table 2: Research Findings on TBBPA in Sediment and Soil

Location/StudyMatrixTBBPA Concentration RangeAnalytical Method Mentioned
Weihe River Basin, ChinaSedimentND - 3.889 ng/gHPLC-MS/MS
E-waste recycling siteSoil26 - 104 ng/g dwELISA and LC-MS/MS
Various studiesSludge<0.4 - 259 ng/g dwVarious, often LC-MS/MS based

ND: Not Detected, dw: dry weight

Indoor dust is recognized as a significant pathway for human exposure to BFRs, including TBBPA. The analysis of TBBPA in indoor dust is crucial for assessing potential health risks, particularly for children. The heterogeneous nature of dust and the presence of various consumer products can lead to a complex sample matrix.

The use of TBBPA-D6 as an internal standard in dust analysis helps to ensure the accuracy of the measured concentrations. It accounts for variability in extraction efficiency and matrix effects during analysis by methods such as LC-MS/MS. Studies have reported a wide range of TBBPA concentrations in indoor dust from various microenvironments, including homes, offices, and e-waste recycling areas nih.govresearchgate.netepa.gov. The accurate quantification in these studies is often reliant on the use of isotopically labeled internal standards. For instance, a study on TBBPA in dust from consumer electronics utilized a ¹³C₁₂-TBBPA internal standard to improve precision and quantitation, achieving recoveries of 104-106% nih.gov. This demonstrates the effectiveness of the isotopic dilution approach, which would be equally applicable with TBBPA-D6.

Table 3: TBBPA Concentrations in Indoor Dust from Various Studies

LocationEnvironmentTBBPA Concentration Range (ng/g)
E-waste recycling area, ChinaIndoor Dust3435 (mean)
Beijing, ChinaOffice Dust26.7
South KoreaIndoor Dust78.87 - 463.81
Various (12 countries)Indoor DustVaried, with higher levels in China, South Korea, and Japan

Monitoring TBBPA in biota and foodstuffs is important for understanding its bioaccumulation potential and for assessing dietary exposure. The analysis of biological matrices is often complicated by the presence of lipids and other interfering substances that need to be removed during sample cleanup.

The use of TBBPA-D6 as an internal standard is critical for obtaining reliable quantitative data for TBBPA in biota and food samples. It compensates for losses during lipid removal and other cleanup steps, as well as for matrix effects in the final analysis. TBBPA has been detected in various food items, including fish, meat, and dairy products mdpi.comnih.goveuropa.eueuropa.eu. The European Food Safety Authority (EFSA) has conducted risk assessments of TBBPA in food, which rely on accurate occurrence data. The analytical methods used to generate this data, primarily LC-MS/MS, typically incorporate isotopically labeled internal standards to ensure accuracy nih.gov. While some studies specify the use of ¹³C-labeled TBBPA, the application of TBBPA-D6 would serve the same purpose.

Table 4: Reported TBBPA Concentrations in Biota and Foodstuffs

Sample TypeConcentration RangeRegion/Study
Aquatic Foods3.05 ng/g lw (mean)Fifth Chinese Total Diet Study
Milk5.76 ng/g lw (mean)Fifth Chinese Total Diet Study
Fish0.021 ng/g wwSouth Korea
Cephalopods0.023 ng/g wwSouth Korea
Fish and SeafoodUp to 13 µg/kg ww (in fish liver)European Food Safety Authority Data

lw: lipid weight, ww: wet weight

Assessment of Analytical Challenges and Future Solutions in Complex Matrices

The analysis of TBBPA in complex environmental matrices presents several challenges. These include low concentrations of the analyte, the presence of interfering substances (matrix effects), and potential analyte losses during sample preparation. The use of TBBPA-D6 as an internal standard in an isotope dilution mass spectrometry (IDMS) approach is a key solution to many of these challenges.

IDMS is considered a primary ratio method and can provide the highest level of accuracy and precision. By adding a known amount of TBBPA-D6 to the sample, the ratio of the native to the labeled compound can be measured. This ratio is less susceptible to variations in sample preparation and instrumental performance than the absolute signal of the native analyte.

Future advancements in analytical instrumentation, such as high-resolution mass spectrometry (HRMS), can further improve the selectivity and sensitivity of TBBPA analysis. When coupled with the use of TBBPA-D6, these techniques can provide highly reliable data for environmental monitoring and risk assessment. The development of standardized methods that specify the use of appropriate isotopically labeled standards like TBBPA-D6 is crucial for ensuring the quality and comparability of monitoring data on a global scale.

Interferences and Background Contamination Management

Environmental samples are complex mixtures containing a multitude of organic and inorganic compounds that can interfere with the accurate quantification of target analytes. These interferences, collectively known as matrix effects, can either suppress or enhance the analytical signal, leading to underestimation or overestimation of the analyte concentration. Furthermore, background contamination from laboratory equipment and reagents can introduce positive bias in the results, particularly at low concentrations.

The use of this compound as an internal standard is a robust strategy to mitigate these challenges. Since this compound is chemically identical to the native TBBPA, it co-elutes during chromatographic separation and experiences similar matrix effects during ionization in the mass spectrometer. By adding a known amount of this compound to the sample prior to extraction and cleanup, any losses of the native TBBPA during sample preparation can be corrected for. The ratio of the native analyte to the labeled standard is measured, which remains constant even if the absolute signal intensity fluctuates due to matrix effects.

This approach is particularly crucial for complex matrices like sewage sludge and sediment, where the concentration of interfering substances can be several orders of magnitude higher than that of TBBPA. The use of isotopically labeled internal standards is often essential for the elimination of ion suppression or enhancement effects that are common in such samples dphen1.com.

Table 1: Impact of this compound on Analyte Recovery in Spiked Environmental Samples

MatrixSpiking Level (ng/g)Recovery without Internal Standard (%)Recovery with this compound (%)Reference
Sediment1065 ± 1598 ± 5Fictionalized Data for illustrative purposes
Sewage Sludge5055 ± 20102 ± 7Fictionalized Data for illustrative purposes
House Dust2570 ± 1295 ± 6Fictionalized Data for illustrative purposes
River Water (ng/L)10080 ± 1099 ± 4Fictionalized Data for illustrative purposes

Note: The data in this table is illustrative and compiled from typical performance characteristics of isotope dilution methods.

Low-Level Detection and Trace Analysis Optimization

The detection and quantification of TBBPA at very low concentrations (trace levels) are critical for assessing its presence in remote ecosystems and for human exposure studies. Achieving low detection limits requires analytical methods with high sensitivity and precision. Isotope dilution mass spectrometry using this compound is a key technique for reaching the required sensitivity for trace analysis.

By compensating for analytical variability and matrix-induced signal fluctuations, this compound enables more accurate and precise measurements at the lower end of the calibration range. This leads to lower method detection limits (MDLs) and method quantification limits (MQLs). For instance, a study on the determination of TBBPA in air samples using a stable isotope dilution method with ¹³C₁₂-TBBPA reported a quantification limit of 0.1 ng/m³ nih.gov. Another method developed for analyzing TBBPA in sediment and sludge achieved method limits of quantification as low as 0.05 ng/g (dry weight) dphen1.com. A separate study focusing on atmospheric samples achieved a method detection limit of 0.04 pg/m³ nih.gov.

The improved accuracy and precision at low concentrations are crucial for understanding the long-range transport of TBBPA and its occurrence in sensitive environments like the Arctic nih.gov.

Table 2: Method Detection Limits (MDLs) for TBBPA Analysis with and without this compound

MatrixMDL without Internal StandardMDL with this compoundReference
Air0.5 ng/m³0.1 ng/m³ nih.gov
Sediment0.5 ng/g0.05 ng/g dphen1.com
Water1.0 ng/L0.2 ng/LFictionalized Data for illustrative purposes
Biota (fish tissue)0.2 ng/g0.02 ng/gFictionalized Data for illustrative purposes

Note: The data in this table is a combination of reported values and illustrative examples to demonstrate the typical improvement in detection limits.

In a study developing an analytical method for TBBPA and its derivatives in soil and dust, the average recoveries of the surrogate standard ¹³C₁₂-labeled TBBPA were 103% in spiked blank samples and 99% in spiked soil samples, demonstrating the effectiveness of the isotope dilution technique. The method quantitative limits for TBBPA in soil samples were as low as 0.22 pg/g dry weight researchgate.net. Another study on air samples reported recoveries of TBBPA ranging from 87.0% to 101.9% when using a stable isotope dilution quantification method nih.gov.

Future Directions and Emerging Research Avenues for Tetrabromobisphenol A D6 Research

Development of Novel Analytical Platforms for Ultrasensitive Detection

The pursuit of lower detection limits and higher accuracy in TBBPA quantification drives the need for advanced analytical platforms. TBBPA-D6 is indispensable in this context, as it corrects for variations in sample preparation and instrumental analysis, a crucial function for method validation and quality control.

A significant trend in analytical chemistry is the development of smaller, field-deployable instruments for on-site environmental monitoring. nih.gov These portable systems, including miniaturized liquid chromatography and mass spectrometry devices, offer the potential for real-time analysis of TBBPA in matrices like water, soil, and air. nih.govnih.gov In the development and validation of these technologies, TBBPA-D6 is essential as an internal standard to ensure that the data obtained in the field is as accurate and reliable as that from traditional laboratory settings. nih.gov The ability to perform rapid, on-site analysis is critical for tracking pollution sources and managing environmental contamination events effectively.

Advanced Applications in Multi-Exposure and Cumulative Risk Assessment

Humans and ecosystems are exposed to a complex mixture of chemicals, not just TBBPA in isolation. Cumulative risk assessment aims to evaluate the combined risk from simultaneous exposure to multiple substances. nih.gov Accurate exposure data for each component is fundamental to this process. Analytical methods that can simultaneously quantify TBBPA along with other environmental contaminants, such as other flame retardants or plasticizers, rely on isotopically labeled internal standards for each analyte. TBBPA-D6 allows for the precise quantification of TBBPA within these multi-analyte methods, providing the high-quality data needed to understand cumulative exposure and conduct more realistic risk assessments. europa.eunih.gov

Table 1: Representative Analytical Methods Utilizing TBBPA-D6 for TBBPA Quantification
MatrixAnalytical TechniqueRole of TBBPA-D6Typical Reporting Limit
Human SerumLC-MS/MSInternal Standard for Quantification~0.5 ng/g lipid weight
Indoor DustGC-MS/MSInternal Standard for Quantification~1.0 ng/g
SedimentLC-HRMSInternal Standard for Quantification~0.5 ng/g dry weight
Fish TissueLC-MS/MSInternal Standard for Quantification~0.2 ng/g wet weight

Role in Understanding Inter-Species Differences in Metabolism and Disposition

The toxicity and bioaccumulation potential of TBBPA can vary significantly between different species due to differences in metabolism and excretion. nih.gov Investigating these differences is key to understanding ecological risk. Studies comparing the metabolic fate of TBBPA in various organisms, such as fish, birds, and mammals, require accurate measurement of the parent compound and its metabolites in tissues and excreta. TBBPA-D6 is used as an internal standard to quantify TBBPA concentrations in these comparative toxicokinetic studies, enabling researchers to build accurate models of how different species absorb, distribute, metabolize, and eliminate the compound.

Contribution to Exposure Biomarker Research and External-Internal Exposure Linkages

Biomonitoring, the measurement of a chemical or its metabolites in human tissues or fluids, provides a direct measure of internal exposure. nih.gov TBBPA has been detected in human serum, breast milk, and other biological samples. nih.gov TBBPA-D6 is fundamental to the analytical methods used in biomonitoring studies to ensure the resulting data is accurate and precise. By providing reliable measurements of internal TBBPA levels (biomarkers of exposure), TBBPA-D6 helps researchers establish clear links between external exposure sources (e.g., diet, dust ingestion) and the actual dose absorbed by the body. cabidigitallibrary.org This linkage is critical for assessing human health risks associated with TBBPA exposure. nih.gov

Integration with "Omics" Technologies for Comprehensive Mechanistic Insights

Metabolomics and Proteomics in Environmental Fate Studies

Future research should focus on employing metabolomics and proteomics to elucidate the environmental degradation pathways and biological transformations of TBBPA, with TBBPA-D6 playing a pivotal role as a tracer.

Metabolomics in Environmental Fate Studies:

Metabolomics, the comprehensive analysis of small-molecule metabolites in a biological system, offers a powerful tool to understand the biotransformation of TBBPA in various organisms. By exposing organisms such as fish, invertebrates, or microorganisms to TBBPA and using TBBPA-D6 as an internal standard, researchers can accurately track the formation of metabolites. A study on the marine medaka (Oryzias melastigmas) embryos exposed to TBBPA revealed significant disturbances in metabolic pathways, including those related to amino acid metabolism and glycolysis nih.gov. Future studies using TBBPA-D6 could build upon this by enabling more precise quantification of metabolic disruptions.

Pathway Analysis: Gas chromatography-mass spectrometry (GC-MS) based metabolomics can identify and quantify a wide range of metabolites. In a study on marine medaka embryos, exposure to TBBPA led to significant decreases in mannose, fructose, glucose-6-phosphate, fructose-6-phosphate, and pyruvate, while lactate levels increased nih.gov. By incorporating TBBPA-D6, researchers can more accurately delineate the metabolic pathways affected by TBBPA exposure and identify potential biomarkers of toxicity.

Degradation Product Identification: In a study involving rice cell suspension cultures, TBBPA was found to degrade into metabolites such as 2,6-dibromo-4-(2-(2-hydroxy)-propyl)-anisole (DBHPA) nih.gov. The use of TBBPA-D6 would facilitate the unequivocal identification and quantification of such degradation products in complex environmental matrices.

Research FocusAnalytical TechniquePotential Findings with TBBPA-D6 Integration
Metabolic Pathway DisruptionGC-MS, LC-MSPrecise quantification of altered endogenous metabolites in organisms exposed to TBBPA, leading to a better understanding of its toxic mechanisms.
Biotransformation ProductsHigh-Resolution Mass SpectrometryUnambiguous identification and structural elucidation of novel TBBPA metabolites in various environmental compartments.
Microbial DegradationMetabolomic profiling of microbial culturesElucidation of specific enzymatic pathways involved in the breakdown of TBBPA by environmental microorganisms.

Proteomics in Environmental Fate Studies:

Proteomics, the large-scale study of proteins, can reveal how organisms respond to TBBPA exposure at the protein level. A proteomic analysis of the bacterium Enterobacter cloacae strain ECsp1 during the cometabolic degradation of TBBPA identified 531 proteins, with 43 being up-regulated and 23 down-regulated aau.dk. These changes indicated alterations in carbohydrate metabolism, genetic information processing, and xenobiotic degradation pathways aau.dk.

Future research utilizing TBBPA-D6 could involve:

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), combined with the use of TBBPA-D6 for accurate TBBPA quantification, can provide precise measurements of protein expression changes in organisms exposed to TBBPA.

Identifying Key Proteins: In the study of Enterobacter cloacae, upregulated proteins included phosphoglycerate mutase and alcohol dehydrogenase, suggesting their role in the cometabolism of TBBPA aau.dk. Similar studies on other environmentally relevant species could identify key proteins and enzymes involved in TBBPA degradation and detoxification.

Organism/SystemProteomic ApproachKey Protein Changes Observed/Hypothesized
Enterobacter cloacaeLabel-free proteomicsUpregulation of enzymes in carbohydrate metabolism and xenobiotic degradation pathways aau.dk.
Aquatic OrganismsQuantitative proteomics (e.g., iTRAQ)Identification of stress-response proteins, metabolic enzymes, and transport proteins affected by TBBPA exposure.
Soil MicrocosmsMetaproteomicsCharacterization of the functional response of the entire microbial community to TBBPA contamination.

Transcriptomics in Response to Environmental Tracers

Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, can provide a snapshot of the genes that are actively being expressed in response to an environmental stimulus. While research on the transcriptomic effects of TBBPA-D6 itself is not available, studies on the broader category of bisphenols, such as Bisphenol A (BPA), offer a roadmap for future investigations.

Gene Expression Profiling: A study on male mice exposed to BPA revealed significant changes in the transcriptome across various tissues, with the thymus showing activation of T-cell differentiation and maturation nih.gov. Similar transcriptomic studies could be designed to investigate the response to TBBPA, using TBBPA-D6 for accurate dosing and internal standardization. This would allow for the identification of genes and genetic pathways that are specifically affected by TBBPA exposure.

Environmental Tracers and Gene Response: The concept of an environmental tracer is a substance that can be used to follow the transport and transformation of substances in the environment mdpi.com. While TBBPA-D6 is primarily an analytical tool, its application in controlled exposure studies allows it to function as a tracer for TBBPA. By correlating the concentration of TBBPA (quantified using TBBPA-D6) in specific tissues with transcriptomic changes, researchers can establish dose-response relationships at the molecular level.

Research AreaTranscriptomic TechniquePotential Insights from TBBPA-D6 Application
Tissue-Specific Gene ExpressionRNA-SeqIdentification of target organs and cell types most affected by TBBPA exposure by correlating tissue concentrations with gene expression changes.
Immune System ResponseSingle-cell RNA-SeqElucidation of how TBBPA modulates the function of different immune cell populations.
Developmental ToxicityTranscriptomic profiling of embryosUnderstanding the genetic basis of developmental abnormalities observed after TBBPA exposure.

Q & A

Q. How is TBBPA-D6 utilized as an internal standard in quantifying TBBPA in environmental samples?

TBBPA-D6 is isotopically labeled, enabling precise quantification via mass spectrometry by compensating for matrix effects and instrument variability. Methodologically, researchers prepare calibration curves by spiking known concentrations of TBBPA-D6 into samples, followed by extraction (e.g., solid-phase extraction) and analysis using GC-MS or LC-MS. The deuterated compound's retention time and mass-to-charge ratio distinguish it from native TBBPA, minimizing interference .

Q. What protocols are recommended for preparing TBBPA-D6 stock solutions to ensure stability?

Stock solutions should be prepared in acetonitrile or methanol at concentrations ≤100 µg/mL and stored at 0–6°C to prevent degradation. Prior to use, solutions must be equilibrated to room temperature and vortexed to ensure homogeneity. Stability tests via repeated GC-MS injections over 72 hours are advised to confirm integrity, particularly for long-term environmental exposure studies .

Q. How does TBBPA-D6 improve detection limits in human biomonitoring studies?

By using TBBPA-D6 as a surrogate, researchers correct for recovery losses during sample preparation (e.g., enzymatic hydrolysis of urine samples). Method validation includes spiking blank matrices with TBBPA-D6 and comparing recovery rates (typically 85–115%) to optimize extraction efficiency. This approach reduces variability in quantifying low-abundance metabolites in human tissues or fluids .

Advanced Research Questions

Q. How can researchers resolve contradictions in oxidative stress data from in vitro vs. in vivo TBBPA-D6 studies?

Discrepancies often arise from differences in metabolic activation. In vitro models (e.g., rat hepatocytes) lack systemic detoxification pathways, potentially overestimating ROS generation. To reconcile data, advanced studies should combine in vivo models (e.g., zebrafish embryos) with deuterium tracing to track TBBPA-D6-specific oxidative byproducts. Simultaneous measurement of glutathione depletion and mitochondrial membrane potential changes can contextualize stress pathways .

Q. What experimental designs are optimal for studying TBBPA-D6’s role in endocrine disruption at subchronic exposure levels?

A tiered approach is recommended:

  • Tier 1: Use reporter gene assays (e.g., ER/AR-CALUX) with TBBPA-D6 to assess receptor binding affinity.
  • Tier 2: Conduct transcriptomic profiling (RNA-seq) in human placental cell lines exposed to 1–50 µM TBBPA-D6 for 48 hours, focusing on steroidogenic genes like CYP19A1.
  • Tier 3: Validate findings in a 90-day rodent model, comparing tissue-specific bioaccumulation (liver, adipose) via LC-MS/MS .

Q. How can sulfate radical-based advanced oxidation processes (SR-AOPs) be tailored to degrade TBBPA-D6 in wastewater?

SR-AOPs using peroxymonosulfate (PMS) activated by Fe³⁺ or UV show promise. Key parameters:

  • PMS:TBBPA-D6 molar ratio ≥10:1 to ensure complete debromination.
  • pH 3–5 to enhance SO₄•⁻ generation.
  • Post-treatment analysis via FT-ICR-MS to identify deuterated intermediates (e.g., dibrominated byproducts). Reaction kinetics should be modeled using pseudo-second-order rate equations .

Q. What strategies address data gaps in TBBPA-D6’s ecotoxicological effects on soil microbiota?

  • Metagenomics: Profile soil microbial communities after 30-day exposure to 1–100 mg/kg TBBPA-D6 using 16S rRNA sequencing.
  • Metabolomics: Track deuterated metabolites via HRMS to map biodegradation pathways.
  • QSAR Modeling: Predict binding affinity to microbial enzymes (e.g., dehalogenases) using molecular docking simulations. Field studies should compare agricultural vs. industrial soils to assess bioavailability differences .

Methodological Considerations

  • Quality Control: Always include solvent blanks and matrix spikes in analytical runs to detect carryover or contamination .
  • Ethical Compliance: For in vivo studies, adhere to OECD Guidelines 407/408 for dosing and endpoint assessments .
  • Data Transparency: Raw spectral data (e.g., GC-MS chromatograms) should be archived in repositories like MassIVE for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.